molecular formula C11H23N3O B7919501 (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B7919501
M. Wt: 213.32 g/mol
InChI Key: LJBQNZXSPGCRRL-RGURZIINSA-N
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Description

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bromide compound with an agent such as butyl lithium or magnesium bromide, followed by the addition to an aldehyde to produce an alcohol intermediate. This intermediate is then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and amino compounds with comparable structures. Examples include:

Uniqueness

What sets (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one apart is its specific combination of functional groups and stereochemistry, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBQNZXSPGCRRL-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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